4-methoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-18-9-7-16(8-10-18)20(26)24-21-23-17(14-28-21)13-19(25)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLUXKSLEPHSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to exhibit significant analgesic and anti-inflammatory activities. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biological Activity
4-Methoxy-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzamides, characterized by its unique structural features including a methoxy group and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.5 g/mol
- Functional Groups : Methoxy group, thiazole ring, benzamide core.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.5 g/mol |
| Key Functional Groups | Methoxy, Thiazole, Benzamide |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC₅₀ value of approximately 3.1 µM against the MCF-7 breast cancer cell line, suggesting potent antiproliferative effects .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. Molecular docking studies suggest that it binds effectively to protein receptors involved in cell signaling pathways, potentially leading to:
- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, disrupting metabolic processes essential for cancer cell survival.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses to growth signals.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory potential. Preliminary studies indicate that it may reduce inflammation markers in vitro, making it a candidate for further exploration as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds within the benzamide class. For example:
- Synthesis and Evaluation :
- Comparative Analysis :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogues range from 195–240°C, suggesting high crystallinity . 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide: Melts at 210–212°C, indicating similar stability .
- Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
